1'',3a-Di-epi-perindopril, (1''R,3aR)-
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Overview
Description
1’‘,3a-Di-epi-perindopril, (1’'R,3aR)- is an epimer of the drug perindopril, which is commonly used to treat high blood pressure, hypertension, heart failure, or stable coronary artery disease . This compound is a mixture of two isomers: (S, RS, SR) and (R, SR, RS). The first is a less active form of perindopril, while the second is almost completely inactive .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’‘,3a-Di-epi-perindopril, (1’'R,3aR)- involves multiple steps, including the formation of the indole ring and subsequent functionalization. The detailed synthetic routes and reaction conditions are proprietary and often involve complex organic synthesis techniques .
Industrial Production Methods
Industrial production methods for 1’‘,3a-Di-epi-perindopril, (1’'R,3aR)- are typically based on large-scale organic synthesis processes. These methods are designed to ensure high yield and purity of the final product. The specifics of these methods are often kept confidential by pharmaceutical companies .
Chemical Reactions Analysis
Types of Reactions
1’‘,3a-Di-epi-perindopril, (1’'R,3aR)- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reaction being performed .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
1’‘,3a-Di-epi-perindopril, (1’'R,3aR)- has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry.
Biology: Studied for its effects on biological systems.
Medicine: Investigated for its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 1’‘,3a-Di-epi-perindopril, (1’‘R,3aR)- involves its interaction with the angiotensin-converting enzyme (ACE). This enzyme is responsible for the conversion of angiotensin I to angiotensin II, a key regulator of blood pressure. By inhibiting ACE, 1’‘,3a-Di-epi-perindopril, (1’'R,3aR)- reduces the production of angiotensin II, leading to lower blood pressure .
Comparison with Similar Compounds
Similar Compounds
Perindopril: The parent compound, used to treat high blood pressure and heart failure.
Enalapril: Another ACE inhibitor with similar therapeutic effects.
Lisinopril: A widely used ACE inhibitor for hypertension and heart failure.
Uniqueness
1’‘,3a-Di-epi-perindopril, (1’'R,3aR)- is unique due to its specific stereochemistry, which results in different biological activity compared to its parent compound, perindopril. This uniqueness makes it valuable for research and development in the pharmaceutical industry .
Properties
CAS No. |
145513-94-6 |
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Molecular Formula |
C19H32N2O5 |
Molecular Weight |
368.5 g/mol |
IUPAC Name |
(2S,3aR,7aS)-1-[(2S)-2-[[(2R)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid |
InChI |
InChI=1S/C19H32N2O5/c1-4-8-14(19(25)26-5-2)20-12(3)17(22)21-15-10-7-6-9-13(15)11-16(21)18(23)24/h12-16,20H,4-11H2,1-3H3,(H,23,24)/t12-,13+,14+,15-,16-/m0/s1 |
InChI Key |
IPVQLZZIHOAWMC-OTJKEOIZSA-N |
Isomeric SMILES |
CCC[C@H](C(=O)OCC)N[C@@H](C)C(=O)N1[C@H]2CCCC[C@@H]2C[C@H]1C(=O)O |
Canonical SMILES |
CCCC(C(=O)OCC)NC(C)C(=O)N1C2CCCCC2CC1C(=O)O |
Origin of Product |
United States |
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